Cy5.5

説明

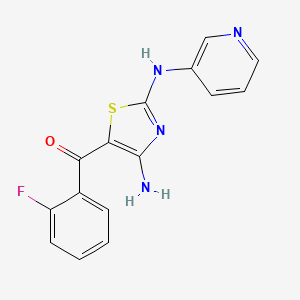

Cy5.5 is a type of cyanine dye, which is a compound consisting of two nitrogen atoms connected by an odd number of methyl units . It is a near-infrared (IR) fluorescence-emitting dye with an absorbance maximum at 675 nm and an emission maximum at 694 nm . It is highly hydrophilic due to the presence of four sulfonate groups . This compound is often used for labeling proteins, antibodies, and small molecular compounds .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. A study detailed the incorporation of this compound derivatives into a set of DNA sequences . The synthesis of parent dyes was followed by the functionalization of one of their pendant alkyl chains with a monomethoxytrityl protective group. The remaining hydroxyl-terminated N-propyl linker permitted rapid phosphoramidite conversion and direct internal DNA incorporation into nascent oligonucleotides .

Molecular Structure Analysis

This compound has a molecular weight of 767.66 and a molecular formula of C44H46N3BF4O4 . The molecular structure of this compound is complex and involves several different types of bonds and interactions .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can be influenced by various factors such as temperature, reagent ratios, reactant concentrations, solvent, and catalyst ratios . A study showed that this compound could be absorbed into the blood and transported through the endocytosis process .

Physical And Chemical Properties Analysis

This compound has several unique physical and chemical properties. It has a long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis . It also has specific spectroscopic properties that parallel the parent dyes, with either no change or an increase in fluorescence quantum yield depending upon sequence .

科学的研究の応用

生体医用トレーサーの応用

Cy5.5とCy7.5は、最も一般的に使用されるNIR 2領域蛍光色素であり、優れた発光特性と重要な生体医用トレーサーの応用を有しています . これらの色素は、組織吸収率と散乱率が低く、信号対雑音比が高いため、腫瘍の診断や特定物質の追跡に最適です .

腫瘍の精密イメージング

This compoundは、特に腫瘍の精密イメージングにおいて、生体医用イメージング分野で欠かせない役割を果たしています . 最も一般的に使用される赤色蛍光色素はthis compoundであり、組織吸収率と散乱率が低く、信号対雑音比が高いため、腫瘍の診断に最適です .

単一細胞イメージング

This compoundは、特定の細胞の単一細胞イメージングや、薬物代謝のラベリングに関する研究にも使用されています . これにより、個々の細胞をより詳細に研究することができ、細胞機能やプロセスに関する貴重な洞察を提供します .

蛍光標識

This compoundは、ペプチド、タンパク質、その他の生体分子の標識に使用される近赤外蛍光色素です . 生体内イメージングや診断用途において、感度と特異性を向上させています .

標的型薬物送達

最近の研究では、this compoundを標的型薬物送達に使用しています . これは、this compoundで薬物を標識し、体内を移動する際に追跡し、特定の場所に薬物を送達することを可能にします

作用機序

Target of Action

Cy5.5, a member of the Cyanine family of synthetic polymethine dyes , is primarily used to fluorescently label oligonucleotides at either the 5’ or 3’ end, or internally . It is reactive, water-soluble, and has an absorbance maximum of 649 nm and an emission maximum of 670 nm .

Mode of Action

This compound interacts with its targets through non-covalent interactions . The differences in the luminescence properties and energy gaps of this compound molecules may be caused by the length of the conjugated chains between the two aromatic rings in the molecule . The fluorescence enhancement is thought to be directly related to the loss of rotational isomerization in cyanine dyes, an effect that would be promoted by stronger stacking systems .

Biochemical Pathways

The exact biochemical pathways affected by Cy5It is known that cy55 plays a crucial role in biomedical imaging, especially in precision imaging of tumors and single-cell imaging of specific cells . It is also used in research related to drug metabolism labeling .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cy5It is known that cy55 has good luminescence properties and important biomedical tracer applications .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve its luminescent properties. It emits longer wavelengths of visible light after absorbing a certain wavelength of light . This property makes it invaluable in the field of biomedical imaging .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the fluorescence properties of this compound depend on the environment . Moreover, this compound is more sensitive than Cy5 to environmental factors as well as to the structure of the linker . Despite its wide range of applications, this compound still suffers from low fluorescence quantum efficiency and a tendency to aggregate and denature .

生化学分析

Biochemical Properties

Cy5.5 plays a crucial role in biochemical reactions, primarily as a fluorescent label for peptides, proteins, and oligonucleotides. It interacts with various biomolecules through covalent bonding, often facilitated by reactive groups such as succinimidyl esters. These interactions enable the visualization and tracking of biomolecules in complex biological systems. For instance, this compound can be conjugated to antibodies, allowing for the detection and quantification of specific proteins in fluorescence-based assays .

Cellular Effects

This compound influences cellular processes by serving as a marker for cellular uptake and distribution studies. When conjugated to liposomes, this compound can be used to monitor the release and distribution of liposomal cargo within cells. Studies have shown that this compound-loaded liposomes exhibit fluorescence recovery and plateau after several hours of incubation with cells, indicating successful cellular uptake and distribution . Additionally, this compound can be used to label specific cell surface receptors, aiding in the study of receptor-mediated endocytosis and other cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its fluorescent properties. The dye absorbs light at a specific wavelength and emits light at a longer wavelength, allowing for the detection of labeled biomolecules. The mechanism involves the excitation of electrons in the dye molecule, followed by the emission of photons as the electrons return to their ground state. This process is highly efficient, making this compound a valuable tool for fluorescence imaging .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under physiological conditions, but prolonged exposure to light and certain chemical environments can lead to photobleaching and degradation. Studies have shown that this compound-labeled compounds can maintain their fluorescence for extended periods, making them suitable for long-term imaging studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In tumor imaging studies, this compound-labeled compounds have been shown to accumulate in tumors in a dose-dependent manner. Higher doses result in stronger fluorescence signals, allowing for better visualization of tumor tissues. Excessive doses may lead to non-specific binding and background fluorescence, highlighting the importance of optimizing dosage for specific applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to its conjugated biomolecules. For example, when conjugated to peptides or proteins, this compound can be used to study the metabolism and degradation of these biomolecules in vivo. The dye itself is relatively inert and does not significantly interfere with the metabolic processes of the conjugated biomolecules .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion and receptor-mediated endocytosis. The dye can be conjugated to various transporters or binding proteins to enhance its localization to specific cellular compartments. For instance, this compound-labeled nanoparticles can be used to study the biodistribution of drugs and other therapeutic agents in vivo .

Subcellular Localization

The subcellular localization of this compound depends on the nature of its conjugated biomolecules. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound-labeled peptides can be designed to target the nucleus, mitochondria, or other organelles, allowing for detailed studies of subcellular processes .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Cy5.5 involves the reaction of a cyanine dye with a succinimidyl ester derivative of a near-infrared fluorophore. The succinimidyl ester is used to activate the fluorophore for conjugation to a biomolecule or surface. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the ester group and to promote efficient conjugation.", "Starting Materials": [ "Cyanine dye", "Succinimidyl ester derivative of a near-infrared fluorophore", "Anhydrous solvents" ], "Reaction": [ "Dissolve the succinimidyl ester derivative of the near-infrared fluorophore in anhydrous solvent", "Add the cyanine dye to the solution and stir for several hours at room temperature or at a slightly elevated temperature", "Purify the resulting Cy5.5 conjugate by column chromatography or other suitable purification methods" ] } | |

CAS番号 |

210892-23-2 |

分子式 |

C₄₁H₄₄N₂O₁₄S₄ |

分子量 |

917.05 |

IUPAC名 |

(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate |

InChI |

InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57) |

InChIキー |

LIZDKDDCWIEQIN-UHFFFAOYSA-N |

SMILES |

CCN1C2=C(C3=CC(=CC(=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=CC(=CC(=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Cyanine 5.5?

A1: While the exact molecular formula and weight may vary slightly depending on the specific Cyanine 5.5 derivative, the generally accepted values are:

Q2: What is the significance of the spectroscopic data for Cyanine 5.5?

A2: Cyanine 5.5 exhibits characteristic absorption and emission spectra in the near-infrared (NIR) region. Its maximum absorbance wavelength is typically around 675 nm, while its emission peak is around 690-700 nm. [, , , , ] These properties make it ideal for in vivo imaging applications, as biological tissues exhibit minimal autofluorescence in the NIR range. [, , , ]

Q3: How does Cyanine 5.5 perform under various conditions, and what are its common applications?

A3: Cyanine 5.5 demonstrates good chemical stability and can be conjugated to a variety of biomolecules, including antibodies, peptides, and nanoparticles, without significant loss of fluorescence. [, , , , , , ] It exhibits stability in simulated gastric fluid [] and maintains fluorescence in different biological environments. [, ] These features make it suitable for various applications like:

- In vivo optical imaging: Monitoring tumor growth, drug delivery, and biodistribution of therapeutics. [, , , , , , , ]

- Fluorescence microscopy: Visualizing cellular uptake and intracellular trafficking of labeled molecules. [, , , , ]

- Flow cytometry: Quantifying cell populations and analyzing cell surface marker expression. [, , , , ]

- Developing biosensors: Detecting specific analytes based on fluorescence changes upon binding. [, , ]

Q4: Can Cyanine 5.5 be used for labeling nanoparticles, and how does it affect their properties?

A4: Yes, Cyanine 5.5 can be successfully conjugated to various nanoparticles, including iron oxide nanoparticles, liposomes, and gold nanoparticles. [, , , , ] Conjugation often doesn't significantly affect the nanoparticle's physicochemical properties but enables their fluorescence detection and tracking in biological systems. [, , , , ]

Q5: How is Cyanine 5.5 used to improve drug delivery and targeting in cancer research?

A5: Cyanine 5.5 can be conjugated to tumor-targeting molecules like antibodies and peptides to create targeted imaging probes. [, , , , ] For example, researchers successfully used Cyanine 5.5-labeled:

- Anti-EGFR antibody (Erbitux): To visualize and characterize epidermal growth factor receptor (EGFR) expression in breast cancer xenografts. []

- Anti-CD24 antibody: To deliver liposomal cisplatin specifically to CD24-positive ovarian cancer cells. []

- cRGD peptide: To target integrin αvβ3 overexpressing tumors, allowing for their visualization and potential therapeutic intervention. []

Q6: Are there examples of Cyanine 5.5 being used to deliver drugs to specific organs?

A6: Researchers explored using inhalable liposomes loaded with Cyanine 5.5-labeled bovine serum albumin (BSA-Cy5.5) for targeted pulmonary delivery, achieving enhanced bioavailability compared to free BSA-Cy5.5. [] Another study investigated the spinal distribution of Cyanine 5.5 after injection via the lateral ventricle and cisterna magna in rats, suggesting a potential route for targeted drug delivery to the spinal cord. []

Q7: What evidence exists for the effectiveness of Cyanine 5.5-conjugated molecules in preclinical studies?

A7: Several studies using Cyanine 5.5-labeled probes in animal models have demonstrated promising results. For instance:

- Tumor detection: Cyanine 5.5-conjugated antibodies successfully visualized tumor growth and enabled the monitoring of therapeutic responses in vivo. [, , , , , ]

- Biodistribution studies: Cyanine 5.5 labeling facilitated the tracking of drug delivery systems and therapeutic molecules, providing insights into their pharmacokinetics and biodistribution. [, , , ]

- Monitoring disease progression: Researchers successfully used Cyanine 5.5-labeled probes to monitor inflammation in arthritis models, providing a potential tool for assessing disease activity and treatment response. [, ]

Q8: What are the primary analytical techniques used to detect and analyze Cyanine 5.5?

A8: Due to its unique fluorescence properties, Cyanine 5.5 can be readily detected and quantified using various analytical techniques, including:

- Fluorescence microscopy: Visualizing the distribution of Cyanine 5.5-labeled molecules within cells and tissues. [, , , , ]

- Flow cytometry: Quantifying cell populations based on Cyanine 5.5 fluorescence and analyzing cell surface marker expression. [, , , , ]

- In vivo optical imaging: Non-invasively monitoring the biodistribution and accumulation of Cyanine 5.5-labeled probes in living animals. [, , , , , , , ]

- Fluorescence spectroscopy: Measuring the excitation and emission spectra of Cyanine 5.5, allowing for its identification and quantification. [, , , ]

- High-performance liquid chromatography (HPLC): Separating and quantifying Cyanine 5.5 from complex mixtures, often used for purity analysis and biodistribution studies. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate](/img/structure/B560481.png)

![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

![8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B560489.png)

![N-[4-[2-[Methyl(benzyl)amino]ethyl]phenyl]-5-(3-pyridyl)-2-thiazoleamine](/img/structure/B560490.png)

![[(2S,5S)-2-[[(5-bromopyridin-2-yl)amino]methyl]-5-methylpiperidin-1-yl]-(3-fluoro-2-methoxyphenyl)methanone](/img/structure/B560491.png)

![6-[2-Chloro-4-(1,3-thiazol-5-yl)phenyl]-8-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride](/img/structure/B560494.png)

![2,10-Dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one](/img/structure/B560502.png)